molecular formula C16H16F3N3OS B2740430 N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}thiophene-3-carboxamide CAS No. 1396637-17-4

N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}thiophene-3-carboxamide

Cat. No.: B2740430
CAS No.: 1396637-17-4
M. Wt: 355.38
InChI Key: WTCNKXUZSJLCOF-UHFFFAOYSA-N
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Description

N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}thiophene-3-carboxamide is a complex organic compound that features a quinazoline ring system substituted with a trifluoromethyl group, an ethyl linker, and a thiophene carboxamide moiety

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound’s electronic properties could be exploited in the development of organic semiconductors or light-emitting diodes (OLEDs).

    Biological Research: The compound can be used as a probe to study biological pathways involving quinazoline or thiophene derivatives.

    Industrial Applications: The compound may find use as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Future Directions

Thiophene derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}thiophene-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline ring or the thiophene ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the positions adjacent to the trifluoromethyl group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and bases are typically used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline, tetrahydroquinazoline derivatives.

    Substitution: Various substituted quinazoline or thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities with the thiophene moiety.

    Quinazoline Derivatives: Compounds such as 4-(trifluoromethyl)quinazoline and 2-ethylquinazoline are structurally related to the quinazoline core.

Uniqueness

N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}thiophene-3-carboxamide is unique due to the combination of its trifluoromethyl-substituted quinazoline core and thiophene carboxamide moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3OS/c17-16(18,19)14-11-3-1-2-4-12(11)21-13(22-14)5-7-20-15(23)10-6-8-24-9-10/h6,8-9H,1-5,7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCNKXUZSJLCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CSC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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